molecular formula C10H9N3OS B3281420 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- CAS No. 7338-80-9

1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-

Cat. No.: B3281420
CAS No.: 7338-80-9
M. Wt: 219.27 g/mol
InChI Key: FVLMRSJALFJPOF-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- is a compound belonging to the triazine family, a class of heterocyclic organic chemicals with a three-nitrogen atom ring. This compound is notable for its diverse applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- typically involves multiple steps starting from the appropriate substituted triazine precursor. Commonly, the synthesis begins with the reaction of a substituted benzylamine with thiourea under specific conditions to form the desired product. Reaction conditions generally require an acid catalyst and heating to drive the reaction to completion.

Industrial Production Methods: Industrial-scale production might involve similar steps but optimized for large-scale synthesis. This can include batch or continuous flow processes with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.

Types of Reactions:

  • Oxidation: Can undergo oxidation reactions, where the sulfur in the thioxo group gets converted to sulfoxide or sulfone.

  • Reduction: The compound can be reduced to form dihydro derivatives.

  • Substitution: It undergoes nucleophilic substitution at the carbon adjacent to the nitrogen atoms, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide or potassium permanganate.

  • Reducing agents: Sodium borohydride.

  • Conditions: Reactions usually conducted in aqueous or organic solvents, often under reflux or at elevated temperatures.

Major Products Formed:

  • Oxidation products: Sulfoxides and sulfones.

  • Reduction products: Dihydro derivatives.

  • Substitution products: Various substituted triazines based on the nucleophile used.

Chemistry:

  • Catalysis: Acts as a catalyst in certain organic reactions.

  • Material science: Used in the synthesis of polymeric materials with specific properties.

Biology:

  • Antimicrobial agents: Derivatives exhibit antimicrobial activity and are researched for potential medical applications.

Medicine:

  • Pharmaceuticals: The compound’s derivatives are explored for drug development, especially for antimicrobial and anticancer activities.

Industry:

  • Agriculture: Potential use in the formulation of pesticides and herbicides.

  • Electronics: Employed in the development of conductive polymers and materials.

Mechanism of Action

Mechanism: The mechanism by which 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- exerts its effects often involves interaction with biological macromolecules, such as enzymes or receptors, where it may inhibit or activate certain biochemical pathways.

Molecular Targets and Pathways:

  • Enzymes: Targets specific enzymes involved in microbial cell wall synthesis, leading to its antimicrobial properties.

  • Receptors: Interaction with cellular receptors affecting cell signaling pathways relevant in cancer therapy.

Comparison with Similar Compounds

  • 1,3,5-Triazine: Differing by the position and number of nitrogen atoms.

  • 2,4-Diamino-6-phenyl-1,3,5-triazine: Notable for its use in herbicides like Atrazine.

  • 1,2,4-Triazole: Though similar in name, this compound has a distinct ring structure and properties.

There you have it! Curious to delve deeper into any specific section?

Properties

CAS No.

7338-80-9

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

6-benzyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9N3OS/c14-9-8(12-13-10(15)11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15)

InChI Key

FVLMRSJALFJPOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=S)NN2

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-
Reactant of Route 2
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-
Reactant of Route 3
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-
Reactant of Route 4
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-
Reactant of Route 5
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-
Reactant of Route 6
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-

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